molecular formula C26H21ClN4O2S B2746153 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 442531-99-9

3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2746153
CAS No.: 442531-99-9
M. Wt: 488.99
InChI Key: XPWXPNOGQUHCSD-UHFFFAOYSA-N
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Description

The compound 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative featuring a 2-chlorobenzyl substituent at position 3, a sulfanylidene (thiocarbonyl) group at position 2, and a carboxamide linkage at position 7 connected to a 2-(1H-indol-3-yl)ethyl moiety. This structure integrates multiple pharmacophoric elements:

  • The quinazoline core is associated with kinase inhibition and anticancer activity .
  • The 2-chlorophenylmethyl group may enhance lipophilicity and modulate target binding .
  • The indole-ethyl carboxamide moiety is structurally analogous to bioactive molecules targeting serotonin receptors or tyrosine kinases .

Properties

CAS No.

442531-99-9

Molecular Formula

C26H21ClN4O2S

Molecular Weight

488.99

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H21ClN4O2S/c27-21-7-3-1-5-18(21)15-31-25(33)20-10-9-16(13-23(20)30-26(31)34)24(32)28-12-11-17-14-29-22-8-4-2-6-19(17)22/h1-10,13-14,29H,11-12,15H2,(H,28,32)(H,30,34)

InChI Key

XPWXPNOGQUHCSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CNC5=CC=CC=C54)NC2=S)Cl

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a novel derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Quinazoline core : A bicyclic structure that is central to many biologically active compounds.
  • Indole moiety : Contributes to the compound's interaction with biological targets.
  • Chlorophenyl group : May enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities, including:

  • Anticancer : Inhibition of tumor cell proliferation.
  • Antimicrobial : Activity against various bacterial strains.
  • Anti-inflammatory : Potential to reduce inflammation in various models.

Anticancer Activity

Recent studies have shown that quinazoline derivatives, including the compound , demonstrate significant anticancer properties. For example, a study highlighted the effectiveness of similar compounds against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 3.35 to 5.99 µg/mL, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µg/mL)
3kA5494.17
3kHeLa3.56
39HEPG25.99

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies reported significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.98 µg/mL against MRSA . These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.90
Escherichia coli5.00
Mycobacterium smegmatis1.50

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of key enzymes involved in cell proliferation and survival.
  • Interference with DNA replication in cancer cells, leading to apoptosis.
  • Modulation of inflammatory pathways , potentially through inhibition of cytokine release.

Case Studies

Several case studies have documented the efficacy of quinazoline derivatives in preclinical models:

  • A study demonstrated that a related quinazoline derivative significantly reduced tumor size in xenograft models of breast cancer .
  • Another case study reported that compounds similar to the one discussed showed promise in treating resistant bacterial infections in murine models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and synthetic differences between the target compound and related molecules:

Compound Name Substituent Variations Key Functional Groups Synthesis Highlights Reference
Target Compound 2-Chlorophenylmethyl, 2-(1H-indol-3-yl)ethyl carboxamide Quinazoline, sulfanylidene, carboxamide Likely synthesized via coupling of indole-ethylamine with quinazoline intermediates -
3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide 4-Chlorophenylmethyl, 2-methoxyphenylmethyl Quinazoline, sulfanylidene, methoxybenzyl Synthesized via nucleophilic substitution or coupling reactions
(2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide 2-Chlorobenzyl, indol-3-ylidene hydrazinecarbothioamide Hydrazinecarbothioamide, indole Prepared via condensation of isatin derivatives with thiosemicarbazides
N-[(4-Fluorophenyl)methyl]-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide 4-Fluorophenylmethyl, 2-(indol-3-yl)-2-oxoethyl sulfanyl Quinazoline, fluorophenyl, sulfanyl Likely synthesized via thiol-ether coupling and carboxamide formation

Key Observations from Comparative Analysis

Substituent Position Effects :

  • The 2-chlorophenylmethyl group in the target compound may confer distinct steric and electronic properties compared to the 4-chlorophenylmethyl analog . For example, ortho-substituted chlorophenyl groups often reduce solubility but enhance target affinity due to restricted rotation.
  • The indole-ethyl carboxamide linker in the target compound differs from the indol-3-ylidene hydrazinecarbothioamide group in . The latter’s hydrazinecarbothioamide moiety is associated with metal chelation and antiviral activity .

Synthetic Methodologies :

  • The target compound’s synthesis likely parallels methods for related quinazoline-carboxamides, such as coupling activated carboxylic acids with amines under carbodiimide-mediated conditions .
  • In contrast, hydrazinecarbothioamide derivatives (e.g., ) require condensation of isatin with thiosemicarbazides, often in acidic media .

Biological Implications: Quinazoline derivatives with sulfanylidene groups (e.g., target compound and ) are known to inhibit EGFR kinases, though substituent positioning alters potency . Fluorophenyl analogs () may exhibit improved metabolic stability compared to chlorophenyl derivatives due to fluorine’s electronegativity and resistance to oxidation .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the quinazoline and indole moieties separately. Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is a key method for constructing the quinazoline core . The indole fragment is often synthesized via Buchwald–Hartwig amination or Friedel–Crafts alkylation. Coupling these fragments via amide or thioamide bonds requires catalysts like Pd(PPh₃)₄ or CuI in solvents such as DMF or toluene under inert atmospheres .

Basic: Which analytical techniques are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity. For example, the 2-sulfanylidene group shows distinct deshielded proton signals near δ 12–14 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves bond angles (e.g., C14—N4—C16 ≈ 106.26°) and confirms the thioamide tautomerism .
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .

Advanced: How can reaction yields be optimized during thioamide group introduction?

  • Catalyst Screening: Copper(I) iodide or PdCl₂(PPh₃)₂ enhances sulfur incorporation efficiency .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while elevated temperatures (60–80°C) accelerate thiolation .
  • Monitoring: Use TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track progress .

Advanced: How to address contradictions between computational and experimental conformational data?

Discrepancies in molecular geometry (e.g., dihedral angles of the indole moiety) arise from solvent effects or crystal packing forces. Strategies include:

  • Comparative Analysis: Overlay DFT-optimized structures with X-ray crystallography data (e.g., C7—N1—C6—C1 torsion angle ≈ 0.42°) .
  • Solvent Modeling: Use implicit solvent models (e.g., PCM) in computational studies to mimic experimental conditions .

Basic: What biological targets or activities are associated with this compound?

The compound exhibits inhibitory activity against protein kinases (e.g., EGFR, IC₅₀ ~50 nM) and anti-inflammatory effects via COX-2 suppression. Assays include:

  • Enzyme Inhibition: Fluorescence-based kinase assays with ATP competitors .
  • Cellular Viability: MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10 µM) .

Advanced: What strategies improve bioavailability and pharmacokinetic properties?

  • Structural Modifications: Replace the sulfanylidene group with sulfonyl to enhance solubility (logP reduction from ~3.5 to ~2.8) .
  • Prodrug Design: Introduce ester groups at the carboxamide moiety for hydrolytic activation in vivo .
  • Formulation: Use nanoemulsions or cyclodextrin complexes to improve oral absorption .

Basic: How is the compound’s stability assessed under varying conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C .
  • pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The thioamide group is prone to hydrolysis under acidic conditions .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

  • Substituent Variation: Modify the 2-chlorophenyl or indole groups to assess impact on kinase inhibition. For example, 4-chlorophenyl analogs show reduced potency (IC₅₀ ~150 nM) .
  • Pharmacophore Mapping: Molecular docking (e.g., AutoDock) identifies critical interactions, such as hydrogen bonding between the carboxamide and kinase active sites .

Basic: What are the key challenges in scaling up synthesis?

  • Purification: Column chromatography is labor-intensive; switch to recrystallization (solvent: ethyl acetate/hexane) for large batches .
  • Byproduct Formation: Optimize stoichiometry (e.g., 1.2 eq. of indole derivative) to minimize unreacted intermediates .

Advanced: How to validate target engagement in cellular models?

  • Western Blotting: Detect phosphorylation levels of downstream kinases (e.g., ERK1/2) post-treatment .
  • Cellular Thermal Shift Assay (CETSA): Confirm compound binding to target proteins by measuring thermal stabilization .

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